

Eudragit L 30D-55 interaction with acidic or basic drugs

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Compound of Interest		
Compound Name:	Eudragit L 30D	
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Eudragit L 30D-55 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the use of **Eudragit L 30D**-55, with a specific focus on its interactions with acidic and basic active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What is **Eudragit L 30D**-55 and what is its primary function?

Eudragit L 30D-55 is an aqueous dispersion containing 30% dry substance of an anionic copolymer derived from methacrylic acid and ethyl acrylate.[1][2] The ratio of free carboxyl groups to ester groups is approximately 1:1.[1] Its primary function is to serve as an enteric coating for solid oral dosage forms like tablets, pellets, and capsules.[2][3] The polymer is designed to be resistant to acidic gastric fluid but dissolves at a pH of 5.5 and above, which is typically found in the upper small intestine.[4] This protects acid-sensitive APIs from degradation in the stomach and prevents gastric irritation from certain drugs.[2]

Q2: What is the core mechanism of interaction between **Eudragit L 30D**-55 and APIs?

The primary mechanism of interaction stems from the anionic nature of the **Eudragit L 30D**-55 polymer. The methacrylic acid units contain carboxylic acid groups which are negatively charged at a pH above their pKa.[1] These anionic groups can interact with positively charged

Troubleshooting & Optimization





(cationic) or basic APIs. This interaction is typically an acid-base reaction, potentially leading to the formation of a complex or salt between the polymer and the drug.[5]

Q3: How does **Eudragit L 30D**-55 interact with basic (cationic) drugs and what are the potential consequences?

Basic drugs, particularly those with amine groups, can undergo an ionic interaction with the acidic carboxyl groups of **Eudragit L 30D**-55. This can lead to several formulation challenges:

- Retarded Drug Release: The formation of a drug-polymer complex can result in a less soluble entity, which may significantly slow down or prevent the complete release of the drug, even after the dosage form has passed into the higher pH environment of the intestine.[5]
- Processing Issues: The interaction can increase the tackiness of the coating, leading to agglomeration of tablets or pellets during the coating process. It can also cause an increase in the viscosity of the coating dispersion, making it difficult to spray.
- Film Properties: The integrity of the film can be compromised, potentially leading to a brittle or discontinuous coat.

Q4: Is there a significant interaction between **Eudragit L 30D-**55 and acidic drugs?

The potential for direct chemical interaction between **Eudragit L 30D**-55 and acidic drugs is low. Since both the polymer and the drug are anionic or neutral in the intestinal pH range, electrostatic repulsion minimizes direct binding. The drug release is therefore primarily governed by the dissolution of the polymer itself once the pH threshold of 5.5 is reached. However, a highly acidic drug might slightly lower the pH in the microenvironment of the dosage form, which could marginally delay the polymer's dissolution.

Q5: What are the essential components of a standard **Eudragit L 30D**-55 coating formulation?

A typical aqueous coating formulation includes the **Eudragit L 30D**-55 dispersion, a plasticizer, an anti-tacking agent, and a diluent (water).

• Plasticizer: Necessary to reduce the brittleness of the polymer film and ensure good film formation.[6] Triethyl citrate (TEC) is a commonly recommended plasticizer.[1][7]



- Anti-tacking Agent: Prevents sticking and agglomeration during the coating process. Talc is a frequently used anti-tacking agent.[1]
- Diluent: Purified water is used to adjust the solid content of the dispersion to the desired concentration for spraying.

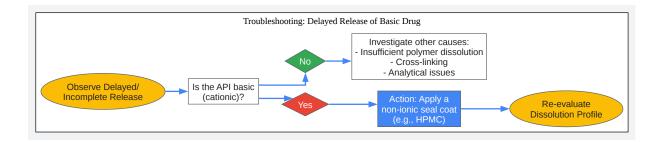
Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of products coated with **Eudragit L 30D**-55.

Problem 1: Incomplete or significantly delayed drug release is observed with a basic API.

- Possible Cause: A strong ionic interaction between the cationic (basic) drug and the anionic polymer is forming a less soluble complex.
- Troubleshooting Steps:
 - Apply a Seal Coat: The most effective solution is often to apply a barrier or seal coat to the
 core tablet or pellet before applying the **Eudragit L 30D**-55 layer. A water-soluble, nonionic polymer like hydroxypropyl methylcellulose (HPMC) is commonly used for this
 purpose.[8] This physical barrier prevents direct contact between the drug and the enteric
 polymer.
 - Optimize Formulation pH: Adjusting the pH of the coating dispersion can sometimes
 mitigate the interaction, but care must be taken not to cause precipitation of the polymer.
 - Evaluate Polymer Level: Increasing the amount of enteric polymer may be necessary, but the primary solution remains physical separation with a seal coat.





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Caption: Troubleshooting workflow for delayed drug release.

Problem 2: The enteric film is cracking or appears brittle upon drying or storage.

- Possible Cause: The polymer is inherently brittle in its dry state and requires adequate plasticization to form a flexible, continuous film.[6][7]
- Troubleshooting Steps:
 - Optimize Plasticizer Concentration: The level of plasticizer is critical. For Eudragit L 30D-55, Triethyl Citrate (TEC) is often used at 10-25% by weight of the polymer dry substance.
 [1] Insufficient levels lead to brittleness.
 - Control Storage Conditions: Moisture itself acts as a potent plasticizer for Eudragit films.[7]
 Storing the coated product at very low humidity can induce brittleness, while exposure to high humidity can improve film flexibility.[6][7]
 - Select an Alternative Polymer: For applications requiring high flexibility, such as coating multiparticulates that will be compressed into tablets, consider using a more flexible polymer like Eudragit FL 30 D-55, which may not require an additional plasticizer.[9][10]

Problem 3: Premature drug release occurs in the acid-stage of dissolution testing.



- Possible Cause: The integrity of the enteric coat is compromised, allowing the acidic medium to penetrate to the core.
- Troubleshooting Steps:
 - Increase Coating Thickness: A certain minimum coating thickness is required for effective gastric resistance. Increase the polymer weight gain during the coating process. A level of up to 60% w/w has been shown to be effective for highly water-soluble drugs.[8]
 - Ensure Proper Film Formation: Re-evaluate the plasticizer level. An improperly plasticized film can have micro-cracks that compromise its integrity.
 - Check for Drug Migration: For highly water-soluble drugs, the drug can migrate into the
 enteric film during the aqueous coating process, creating channels for dissolution media to
 enter.[8] Applying a seal coat can prevent this.[8]
 - Optimize Coating Process: Ensure that coating parameters (e.g., spray rate, atomization pressure, bed temperature) are optimized to produce a uniform, continuous film without defects.

Data Presentation

Table 1: Typical Properties of Eudragit L 30D-55

Property	Value	Reference
Description	Milky-white liquid of low viscosity	[1]
Dry Substance	28.5 - 31.5 %	[1][11]
Methacrylic Acid Units	46.0 - 50.6 % (on dry substance)	[1]
Viscosity	3 - 10 mPa·s	[1][11]
pH of Dissolution	> 5.5	[4]
Average Molar Mass (Mw)	approx. 320,000 g/mol	[11]



Table 2: Example Formulation for an Enteric Coating

Suspension

Component	Amount per 1000g Suspension	Purpose	Reference
Eudragit L 30D-55	500.0 g	Functional Polymer	[1]
Triethyl Citrate (TEC)	15.0 g	Plasticizer	[1]
Talc	75.0 g	Anti-tacking Agent	[1]
Purified Water	410.0 g	Diluent/Vehicle	[1]

Experimental Protocols

Protocol 1: Preparation of the Eudragit L 30D-55 Coating Suspension

This protocol describes a standard method for preparing a coating suspension based on the example formulation in Table 2.

- Prepare the Excipient Suspension:
 - Weigh the required amount of Talc (anti-tacking agent).
 - Weigh the required amount of purified water.
 - Slowly add the talc to the water while homogenizing at high speed until a uniform suspension is achieved.
- Prepare the Polymer Dispersion:
 - Weigh the required amount of Eudragit L 30D-55 into a separate, larger vessel.
 - Weigh the required amount of Triethyl Citrate (TEC).
 - Add the TEC to the Eudragit L 30D-55 dispersion while stirring gently with a conventional stirrer.



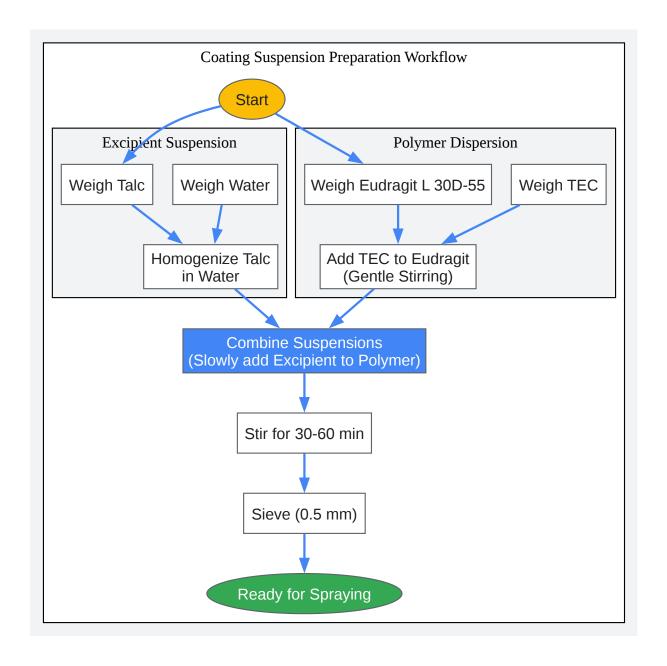




• Combine and Finalize:

- Slowly pour the excipient (Talc) suspension into the polymer dispersion while continuing to stir gently.
- Continue stirring for approximately 30-60 minutes to ensure a homogenous mixture.
- Before use, pass the final spray suspension through a 0.5 mm sieve to remove any potential agglomerates.[1]





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Caption: Workflow for preparing the coating suspension.

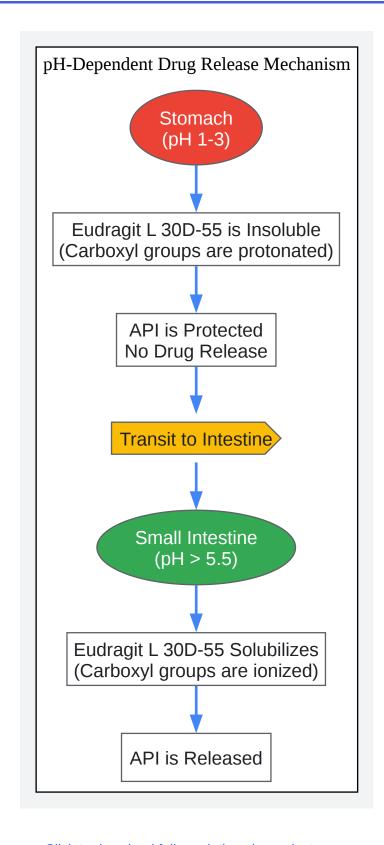


Protocol 2: In-Vitro Dissolution Testing for Enteric-Coated Dosage Forms

This protocol follows the general principles of the USP two-stage dissolution test for delayedrelease dosage forms.

- Apparatus: Use USP Apparatus I (Baskets) at 100 rpm or Apparatus II (Paddles) at 50 rpm.
 [12]
- Acid Stage (Gastric Simulation):
 - Medium: 750-900 mL of 0.1 N HCl.[8]
 - Temperature: 37 ± 0.5 °C.
 - Duration: 2 hours.
 - Procedure: Place the dosage form in the acid medium. Withdraw samples at the 2-hour time point to test for premature drug release. The acceptance criteria typically require minimal drug release (e.g., not more than 10%).
- Buffer Stage (Intestinal Simulation):
 - Medium: After 2 hours, add a pre-determined volume of a phosphate buffer concentrate to the vessel to raise the pH to 6.8, or transfer the dosage form to a new vessel containing phosphate buffer pH 6.8.[8]
 - Temperature: 37 ± 0.5 °C.
 - Duration: Typically 45-60 minutes, or as specified by the product monograph.
 - Procedure: Withdraw samples at specified time intervals. Analyze the samples for drug content using a validated analytical method (e.g., HPLC-UV).[12]





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Caption: Logical diagram of pH-dependent drug release.



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